molecular formula C14H12N4OS B5882800 4-(3-methoxyphenyl)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-(3-methoxyphenyl)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B5882800
M. Wt: 284.34 g/mol
InChI Key: JDXKEZGQNGARDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methoxyphenyl)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione varies depending on its application. In medicinal chemistry, it has been shown to inhibit various enzymes and proteins involved in cancer cell growth, microbial growth, and inflammation. In agriculture, it acts as a pesticide by disrupting the nervous system of pests. In material science, its mechanism of action is related to its electronic and optical properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound also vary depending on its application. In medicinal chemistry, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and reduce inflammation. In agriculture, it has been shown to be toxic to pests and have minimal impact on non-target organisms. In material science, its properties make it suitable for various applications such as optoelectronics and sensors.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-methoxyphenyl)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments include its versatility, stability, and low toxicity. It can be easily synthesized and modified to suit various applications. However, its limitations include its limited solubility in water and its potential to interact with other compounds in the experimental system.

Future Directions

There are several future directions for the research and development of 4-(3-methoxyphenyl)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. In medicinal chemistry, further studies can be conducted to optimize its anticancer and antimicrobial properties. In agriculture, research can be focused on developing more effective and environmentally friendly pesticides. In material science, its properties can be further explored for the development of advanced electronic and optical devices.

Synthesis Methods

The synthesis of 4-(3-methoxyphenyl)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through various methods. One of the most common methods is the reaction of 4-amino-3-methoxybenzoic acid with pyridine-4-carboxaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then subjected to reduction using sodium borohydride to obtain the final compound.

Scientific Research Applications

4-(3-methoxyphenyl)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its optical and electronic properties.

properties

IUPAC Name

4-(3-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-19-12-4-2-3-11(9-12)18-13(16-17-14(18)20)10-5-7-15-8-6-10/h2-9H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXKEZGQNGARDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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